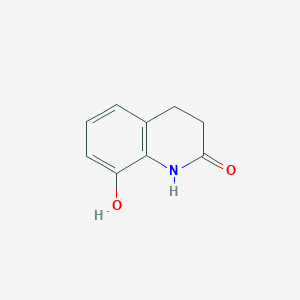
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one
Vue d'ensemble
Description
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is a pharmaceutical analytical impurity . It has the empirical formula C9H9NO2 and a molecular weight of 163.17 .
Molecular Structure Analysis
The InChI code for 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is 1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) .Physical And Chemical Properties Analysis
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is a solid substance . It has a molecular weight of 163.18 . The storage temperature is recommended to be between 2-8℃ in a sealed, dry environment .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties : Some derivatives of 8-Hydroxyquinoline exhibit significant antimicrobial and antifungal activities, making them potential candidates for developing new drugs against various diseases, including cancer and infections (Saadeh, Sweidan, & Mubarak, 2020).
Neurodegenerative Diseases Treatment : 8-Hydroxyquinoline derivatives are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases due to their metal chelating properties and their ability to modulate reactive oxygen species signaling (Prachayasittikul, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2013).
Cancer Research : Several studies have indicated the potential of 8-Hydroxyquinoline derivatives in cancer therapy due to their diverse pharmacological properties including antiproliferative effects (Gupta, Luxami, & Paul, 2021).
Coordination Chemistry and Supramolecular Applications : 8-Hydroxyquinoline and its derivatives are versatile ligands in coordination chemistry, used in creating supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).
Antioxidant Properties : Research has shown the antioxidant properties of 8-Hydroxyquinoline, particularly in the formation of coordination complexes with transition metals like iron, which is significant in antineurodegenerative applications (Chobot, Hadacek, Bachmann, Weckwerth, & Kubicová, 2018).
Textile Industry : 8-Hydroxyquinoline has been tested for its antibacterial properties when used in cotton textile fabrics, suggesting potential applications in medical textiles (Buyukakinci & Tezcan, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKMDIKMJWOSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296227 | |
| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one | |
CAS RN |
52749-50-5 | |
| Record name | 52749-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

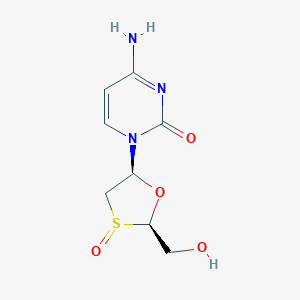
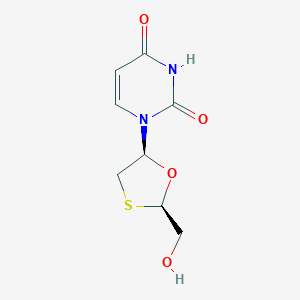
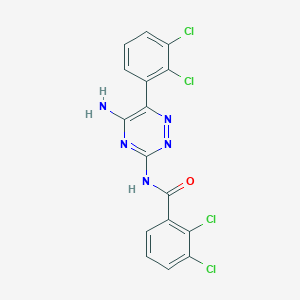
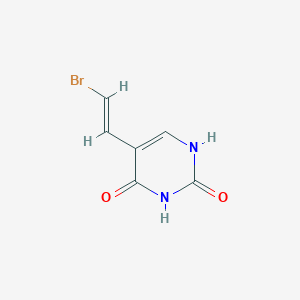
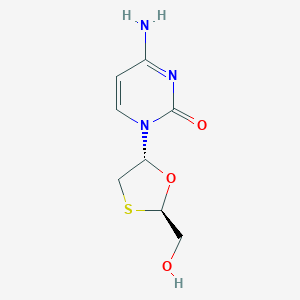
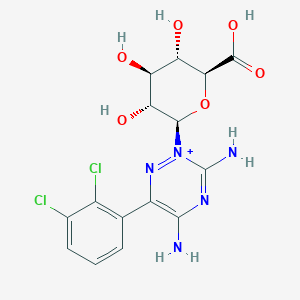

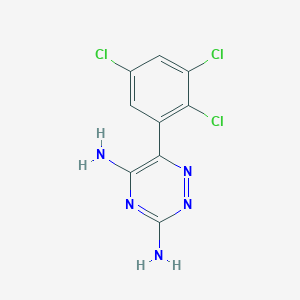

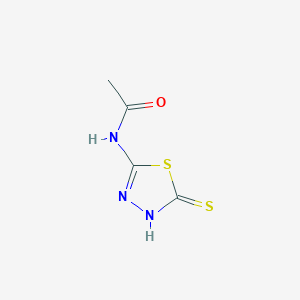
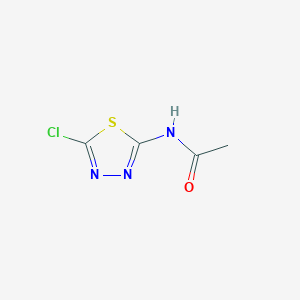

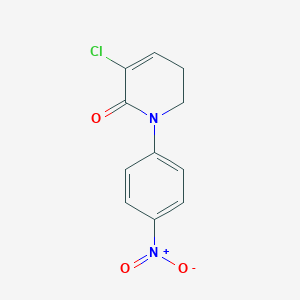
![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)